molecular formula C24H29N7 B11229704 N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229704
M. Wt: 415.5 g/mol
InChI Key: HINXPXVHHTWRQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:

  • N4-substituent: o-tolyl (2-methylphenyl), which introduces steric bulk and moderate hydrophobicity.
  • 1-phenyl group: Enhances aromatic interactions in biological systems.

Properties

Molecular Formula

C24H29N7

Molecular Weight

415.5 g/mol

IUPAC Name

6-N-[2-(diethylamino)ethyl]-4-N-(2-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H29N7/c1-4-30(5-2)16-15-25-24-28-22(27-21-14-10-9-11-18(21)3)20-17-26-31(23(20)29-24)19-12-7-6-8-13-19/h6-14,17H,4-5,15-16H2,1-3H3,(H2,25,27,28,29)

InChI Key

HINXPXVHHTWRQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions The initial step often includes the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactionsCommon reagents used in these reactions include various amines, halides, and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process. These methods also help in maintaining consistent reaction conditions and minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome. For instance, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols .

Scientific Research Applications

N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N6-[2-(DIETHYLAMINO)ETHYL]-N4-(2-METHYLPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit kinase enzymes, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with structurally similar derivatives, focusing on substituents and molecular properties:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molar Mass (g/mol) Key Features Reference
Target Compound o-tolyl 2-(diethylamino)ethyl C24H29N5 ~387 (calculated) High basicity, moderate lipophilicity
N6-Cycloheptyl-N4-(3-methoxyphenyl)-1-phenyl analog 3-methoxyphenyl cycloheptyl C25H28N6O 428.5 Increased hydrophilicity (methoxy group)
N6-(2-cyclohexenylethyl)-N4-(3-methylphenyl)-1-phenyl analog 3-methylphenyl 2-(cyclohex-1-enyl)ethyl C25H27N5 397.5 Enhanced lipophilicity (alkenyl group)
N4,N6-bis(isopropyl)-1-phenyl analog isopropyl isopropyl C17H22N6 310.4 Compact structure, low molar mass
N4-(4-chlorophenyl)-N6-(2-cyclohexenylethyl)-1-phenyl analog 4-chlorophenyl 2-(cyclohex-1-enyl)ethyl C25H25ClN6 445.0 Electronegative Cl atom; higher polarity
N4-(3-chlorophenyl)-N6,N6-diethyl-1-phenyl analog 3-chlorophenyl diethyl C23H23ClN6 418.9 Diethyl group reduces steric hindrance

Key Structural and Functional Differences

N4-Substituent Effects: The target compound’s o-tolyl group provides steric hindrance but lacks the electronic effects of electron-withdrawing groups (e.g., Cl in or OCH3 in ). This may influence binding affinity in enzyme inhibition assays.

N6-Substituent Effects: The 2-(diethylamino)ethyl group in the target compound introduces a tertiary amine, enhancing water solubility compared to aliphatic (e.g., cycloheptyl ) or aromatic substituents.

Molar Mass and Drug-Likeness :

  • The bis(isopropyl) analog has the lowest molar mass (310.4 g/mol), aligning better with Lipinski’s rule of five, whereas the target compound (~387 g/mol) may face challenges in bioavailability.

Research Findings and Implications

  • Synthetic Flexibility : The pyrazolo[3,4-d]pyrimidine core allows diverse functionalization, as demonstrated by derivatives with methoxy, chloro, and alkenyl groups .
  • Biological Activity Trends : While specific data for the target compound are unavailable, analogs with electron-withdrawing groups (e.g., Cl in ) often show enhanced kinase inhibition due to improved target binding .
  • Solubility vs. Permeability Trade-offs: The target compound’s diethylaminoethyl group may strike a balance between solubility (critical for oral administration) and moderate lipophilicity for cellular uptake.

Biological Activity

N6-(2-(diethylamino)ethyl)-1-phenyl-N4-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, characterized by a fused pyrazole and pyrimidine ring system. Its molecular formula is C24H29N7C_{24}H_{29}N_{7} with a molecular weight of 415.5 g/mol. The presence of diethylamino and phenyl groups enhances its solubility and biological activity, making it a candidate for various therapeutic applications.

Research indicates that this compound functions primarily as an inhibitor of casein kinase 1 (CK1) . CK1 is implicated in numerous cellular processes including cell cycle regulation and apoptosis. By modulating CK1 activity, this compound may influence cancer cell proliferation and survival pathways, thus presenting potential applications in oncology and neuropharmacology .

Anticancer Properties

The compound has been evaluated for its anticancer properties through various studies. It has shown promising results against several cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer) and HCT-116 (colon cancer).
  • Findings : Compounds derived from similar structures exhibited potent anti-proliferative effects, suggesting that this compound may have similar efficacy .

Antimicrobial and Antiviral Activity

In addition to its anticancer potential, this compound may possess antimicrobial and antiviral properties. Studies have indicated that pyrazolo[3,4-d]pyrimidines can inhibit various pathogens, thus expanding the therapeutic scope of this compound beyond oncology to infectious diseases .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique advantages of this compound:

Compound NameStructureNotable Activity
N6-Phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamineStructureCK1 inhibitor
4-Chlorophenyl-Pyrazolo[3,4-d]pyrimidineStructureAnticancer activity
2-Amino-4,6-dimethyl pyrimidineStructureAntimicrobial properties

The specific combination of substituents in this compound enhances its solubility and biological activity compared to other similar compounds. Its dual functionality as both a potential CK1 inhibitor and an antimicrobial agent highlights its versatility in therapeutic applications.

Case Studies

Several case studies have investigated the efficacy of pyrazolo[3,4-d]pyrimidines in clinical settings:

  • Study on CK1 Inhibition : A study demonstrated that derivatives of this class could effectively inhibit CK1 with IC50 values indicating significant potency against cancer cell lines.
  • Antiviral Activity Assessment : Another study focused on the antiviral properties of related compounds against viral infections such as influenza and HIV.

Q & A

Q. Table 1: Example Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (%)Reference
N6-AlkylationMethylamine in THF, 20°C, 5h8095
Aryl CouplingPd(OAc)₂, DMSO, 80°C, 12h6590

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., diethylaminoethyl protons at δ 2.5–3.0 ppm, o-tolyl aromatic protons at δ 7.2–7.5 ppm) .
  • HPLC-MS : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~470) and purity (≥95% by UV detection at 254 nm) .
  • X-Ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions with kinases .
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., C: 65.2%, H: 6.8%, N: 22.5%) .

Advanced: How can researchers resolve contradictions in reported kinase inhibition data for pyrazolo[3,4-d]pyrimidine analogs?

Answer:
Discrepancies often arise from structural variations or assay conditions. Methodological approaches include:

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bulky o-tolyl vs. 4-methylphenyl groups) using standardized kinase assays (e.g., CDK2 IC₅₀ values) .
  • Assay Standardization : Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) under consistent buffer conditions (pH 7.4, 25°C) .
  • Computational Docking : Validate experimental IC₅₀ values with in silico models (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bond mismatches .

Q. Table 2: Kinase Inhibition Data for Analogous Compounds

CompoundCDK2 IC₅₀ (nM)Selectivity (vs. CDK1)Key SubstituentReference
N6-butyl analog12 ± 210-foldButyl group
N6-allyl analog45 ± 52-foldAllyl group

Advanced: What methodologies are recommended for studying the pharmacokinetic (PK) properties of this compound?

Answer:

  • In Silico Predictions : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism .
  • In Vitro Assays :
    • Plasma Stability : Incubate compound in rat plasma (37°C, 24h) and quantify degradation via LC-MS .
    • Microsomal Metabolism : Use liver microsomes (human/rat) to identify metabolites (e.g., N-deethylation) .
  • In Vivo PK : Administer IV/PO doses in rodents; measure Cmax, t₁/₂, and AUC via blood sampling .

Advanced: How can researchers design analogs to improve target selectivity against off-target kinases?

Answer:

  • Crystal Structure Analysis : Map binding pockets (e.g., ATP-binding site of CDK2) to identify residues for selective interactions .
  • Fragment-Based Design : Replace diethylaminoethyl with polar groups (e.g., morpholine) to reduce off-target binding .
  • Selectivity Screening : Profile analogs against kinase panels (e.g., 50+ kinases) to identify structural motifs causing promiscuity .

Q. Table 3: Selectivity Profile of a Lead Analog

KinaseIC₅₀ (nM)Fold Selectivity (vs. CDK2)
CDK2151
CDK115010
EGFR>1000>66

Basic: What safety considerations are critical when handling this compound in lab settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Toxicity Mitigation : Monitor acute toxicity (LD₅₀ > 500 mg/kg in rodents) and avoid inhalation of fine powders .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated chemical waste containers .

Advanced: How can computational methods enhance experimental design for this compound’s bioactivity studies?

Answer:

  • Reaction Path Prediction : Use quantum chemical calculations (e.g., DFT) to predict intermediates and optimize synthesis routes .
  • Molecular Dynamics (MD) : Simulate compound-receptor interactions (e.g., CDK2) over 100-ns trajectories to identify stable binding conformers .
  • Machine Learning : Train models on existing pyrazolo[3,4-d]pyrimidine data to predict novel analogs with desired IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.